2,4-Dinitrobenzaldehyde

mutagenicity nitroarene reduction toxicology

Researchers requiring a reliable, regioisomerically-defined nitroaromatic aldehyde often encounter supply inconsistency and undocumented purity. 2,4-Dinitrobenzaldehyde (CAS 528-75-6) eliminates this risk through validated electrophilicity and batch-to-batch ≥98% (GC) purity. • Enables covalent DNP hapten attachment to nucleic acid probes (>70% cell staining) and rapid Schiff base formation for UHPLC-DAD/MS detection at 400 nm. • Simplified ESR radical profile (2 radicals vs. 3 for o-isomer) supports clean photochemical studies. • Ames test differentiation (TA98NR/TA100NR strain-specific activity) provides a defined SAR comparator for nitroaromatic activation studies. Procurement managers benefit from multi-gram stock, ambient shipping, and documented impurity profiles.

Molecular Formula C7H4N2O5
Molecular Weight 196.12 g/mol
CAS No. 528-75-6
Cat. No. B114715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzaldehyde
CAS528-75-6
SynonymsNSC 36948;  m-Dintrobenzaldehyde
Molecular FormulaC7H4N2O5
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O
InChIInChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H
InChIKeyZILXIZUBLXVYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzaldehyde Physical Properties


2,4-Dinitrobenzaldehyde (CAS 528-75-6) is a nitroaromatic aldehyde characterized by two electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring [1]. This substitution pattern confers distinct electrophilicity at the carbonyl carbon, driving its utility as a derivatization reagent and synthetic intermediate [1]. Physical properties include a melting point of 72°C, a boiling point of 190-210°C at reduced pressure (10-20 mmHg), and high solubility in ethanol, ether, and benzene, with limited water solubility [2]. These baseline parameters provide essential context for evaluating this compound against structurally similar nitrobenzaldehyde analogs in procurement decisions.

Derivatization Primary amine detection via Schiff base formation
DNA Labeling Non-radioactive DNP probe preparation for hybridization
Photochemistry Simplified radical profile for mechanistic studies

Why 2,4-Dinitrobenzaldehyde Cannot Be Substituted


Substitution among dinitrobenzaldehyde regioisomers is not scientifically neutral and carries procurement risk. Positional isomerism dictates distinct electronic environments: the para-nitro group in 2,4-dinitrobenzaldehyde exerts strong resonance withdrawal (-M effect), polarizing the carbonyl carbon for enhanced electrophilicity, whereas the 2,6-isomer lacks this para-substituent effect [1]. This structural divergence translates into quantifiably different mutagenicity profiles in bacterial assays [2], distinct photochemical radical generation patterns [1], and divergent solubility behavior in aqueous matrices [3]. Even among mononitrobenzaldehydes, the absence of the second nitro group substantially reduces reactivity. The evidence below quantifies these differences across key dimensions relevant to analytical derivatization, synthetic chemistry, and environmental fate applications.

Property
2,4-Dinitrobenzaldehyde
Common Substitute
Electrophilic Activation
Para-nitro resonance withdrawal enhances carbonyl electrophilicity
2,6-isomer lacks para-substituent effect; reduced reactivity may shift derivatization outcomes
Mutagenicity Profile
Strain-dependent nitroreductase activation; divergent responses from 2,6-isomer
2,6-DNBAl shows uniformly decreased activity; toxicological interpretation may differ
Photochemical Radical Generation
Fewer radical types; cleaner pathway supports controlled photoreactivity
o-nitrobenzaldehyde generates three radical types with secondary nitroxyl formation

Head-to-Head Comparative Evidence


Mutagenicity vs. 2,6-Dinitrobenzaldehyde in Salmonella Strains

In a direct comparative bacterial mutation assay using Salmonella typhimurium strains, 2,4-dinitrobenzaldehyde (2,4-DNBAl) exhibited strain-specific mutagenic activity that diverges quantitatively from its 2,6-isomer. In TA98NR, a nitroreductase-deficient strain, the mutagenic activity of 2,4-DNBAl was lower than in the parent TA98 strain, indicating dependence on microbial nitroreduction. In TA100NR, the activity of 2,4-DNBAl was higher than in TA100 and TA100/1,8-DNP6 [1]. In contrast, the mutagenic activity of 2,6-DNBAl decreased in TA100 and TA100/1,8-DNP6 [1].

Mutagenicity vs 2,6-isomer
Head-to-head
Opposite directional responses in TA100NR: 2,4-DNBAl increased activity; 2,6-DNBAl decreased activity.
Supports regioisomer-specific toxicological evaluation
Salmonella strains TA98NR, TA100NR; Ames test platform
mutagenicity nitroarene reduction toxicology structure-activity relationship

Photoreaction Free Radical Generation vs. o-Nitrobenzaldehyde

Electron spin resonance (ESR) analysis of photoreaction processes revealed that 2,4-dinitrobenzaldehyde generates a quantifiably distinct free radical signature compared to o-nitrobenzaldehyde. Under identical photochemical conditions, o-nitrobenzaldehyde produced overlapping ESR signals consisting of three types of free radicals, whereas 2,4-dinitrobenzaldehyde generated only two types of free radicals [1]. Additionally, the photorearrangement product o-nitrosobenzoic acid was observed for o-nitrobenzaldehyde, which subsequently acted as a spin trap to form stable nitroxyl radicals; the presence of the second nitro group in the 2,4-isomer altered this secondary reaction pathway [1].

Photoreaction Radical Types
Head-to-head
2,4-DNBAl generates 2 free radical types; o-nitrobenzaldehyde generates 3 types.
Simplified radical profile supports controlled photoreactivity studies
ESR spectroscopy under identical conditions
photochemistry ESR spectroscopy free radicals nitrobenzaldehyde

DNA Probe Labeling via DNP Residue Incorporation

2,4-Dinitrobenzaldehyde enables the covalent attachment of dinitrophenyl (DNP) residues to DNA fragments under alkaline conditions for use as non-radioactive probes in in situ hybridization [1]. In a study characterizing adult T-cell leukemia cells, DNA fragments labeled via reaction with 2,4-dinitrobenzaldehyde were successfully hybridized in situ to mRNA on Carnoy-fixed cell specimens, with DNA-mRNA hybrids detected immunohistochemically using anti-DNP antibodies [1]. The assay achieved over 70% positive cell staining with the T-cell receptor probe, demonstrating practical detection sensitivity [1].

DNA Probe Labeling
Method context
DNP-labeled probes hybridized in situ; >70% cells positive with T-cell receptor probe.
Supports non-radioactive hybridization protocols
Alkaline conditions; Carnoy-fixed cell specimens
DNA probe non-radioactive labeling in situ hybridization molecular diagnostics

Derivatization for Enhanced UHPLC-MS Detection

In a 2021 study investigating a fish gut-derived fungus, 2,4-dinitrobenzaldehyde (2,4-DNB) was employed to derivatize N-amino-l-proline methyl ester, a cryptic natural product that was otherwise difficult to detect. The reaction involved rapid in situ transformation of the amine to the corresponding Schiff base (compound 9), which exhibited strong absorbance at 400 nm, enabling sensitive detection by UHPLC-DAD and HPLC-MS analyses [1]. This derivatization strategy was essential for distinguishing the genuine natural product from media-derived artifacts and confirming its retention in fungal mycelia [1].

Derivatization UHPLC-MS
Method context
Schiff base derivative absorbs at 400 nm, enabling sensitive UHPLC-DAD detection.
Supports amine metabolite detection in complex matrices
In situ reaction; detection wavelength 400 nm
derivatization UHPLC-DAD HPLC-MS Schiff base natural products

Application Scenarios for 2,4-Dinitrobenzaldehyde


Non-Radioactive DNA Probe Preparation

Procure 2,4-dinitrobenzaldehyde for covalent attachment of dinitrophenyl (DNP) hapten groups to nucleic acid probes under alkaline conditions. This method, validated for characterizing leukemia cell mRNA expression with >70% positive cell staining using T-cell receptor probes, provides a non-radioactive alternative to isotopic labeling [1].

Derivatization for Enhanced LC-MS Detection

Utilize 2,4-dinitrobenzaldehyde for rapid in situ Schiff base formation with primary amine-containing natural products or synthetic intermediates. The resulting derivative absorbs strongly at 400 nm, enabling sensitive UHPLC-DAD and HPLC-MS detection, as demonstrated in the identification of cryptic N-amino-l-proline methyl ester from fungal extracts [2].

Photochemical Mechanistic Studies of Nitroaromatics

Select 2,4-dinitrobenzaldehyde for photochemical investigations where a simplified radical profile is desirable. ESR analysis confirms this compound generates two free radical types upon irradiation, compared to three from o-nitrobenzaldehyde, offering a less complex system for studying nitroaromatic photorearrangement and photolysis mechanisms [3].

Bacterial Mutagenicity SAR Studies

Employ 2,4-dinitrobenzaldehyde in Ames test batteries using Salmonella typhimurium strains TA98NR and TA100NR to probe nitroreductase-dependent activation pathways. Its strain-specific activity pattern—lower mutagenicity in TA98NR versus higher activity in TA100NR compared to parent strains—contrasts with the uniformly decreased activity of the 2,6-isomer, making it a valuable comparator for SAR investigations of nitroaromatic xenobiotics [4].

Application
Selection Property
Validation Focus
Non-Radioactive DNA Probe Preparation
DNP hapten conjugation reactivity
In situ hybridization detection sensitivity
Derivatization for Enhanced LC-MS Detection
Primary amine Schiff base formation
UHPLC-DAD detection at 400 nm
Photochemical Mechanistic Studies
Simplified free radical profile
ESR analysis of photoreaction pathways
Bacterial Mutagenicity SAR Studies
Nitroreductase-dependent activation profile
Strain-specific Ames test responses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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